

Synthesis and Fragrance Properties of 6-Methoxycyclodecan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxycyclodecan-1-one

Cat. No.: B15437964

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Disclaimer: Direct scientific literature detailing the synthesis and specific fragrance properties of **6-Methoxycyclodecan-1-one** is not readily available. This guide, therefore, presents a comprehensive overview based on established principles of organic synthesis for analogous macrocyclic ketones and structure-activity relationships in fragrance chemistry. The experimental protocols and fragrance descriptions are predictive and based on data from structurally related compounds.

Introduction

Macrocyclic ketones are a cornerstone of the fragrance industry, prized for their unique and tenacious musky, woody, and sometimes floral or fruity aromas. These compounds, typically featuring ring sizes of 10 to 17 atoms, are essential in creating sophisticated and long-lasting perfumes. The introduction of substituents, such as a methoxy group, onto the macrocyclic ring can significantly influence the molecule's conformation and electronic properties, thereby modulating its odor profile. This technical guide explores the potential synthesis and fragrance characteristics of **6-Methoxycyclodecan-1-one**, a novel macrocyclic ketone.

Proposed Synthesis of 6-Methoxycyclodecan-1-one

A plausible synthetic route to **6-Methoxycyclodecan-1-one** involves a ring expansion strategy, a common method for accessing macrocyclic ketones from smaller, more readily available cyclic precursors.^[1] One such approach is the Baeyer-Villiger oxidation of a bicyclic ketone.^[2]^[3]^[4]

A hypothetical two-step synthesis starting from 1-methoxybicyclo[4.4.0]decan-2-one is proposed. The initial step would involve the synthesis of this bicyclic precursor, followed by a regioselective Baeyer-Villiger oxidation to yield the target 11-membered lactone, which can then be converted to the ketone.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of 1-methoxybicyclo[4.4.0]decan-2-one

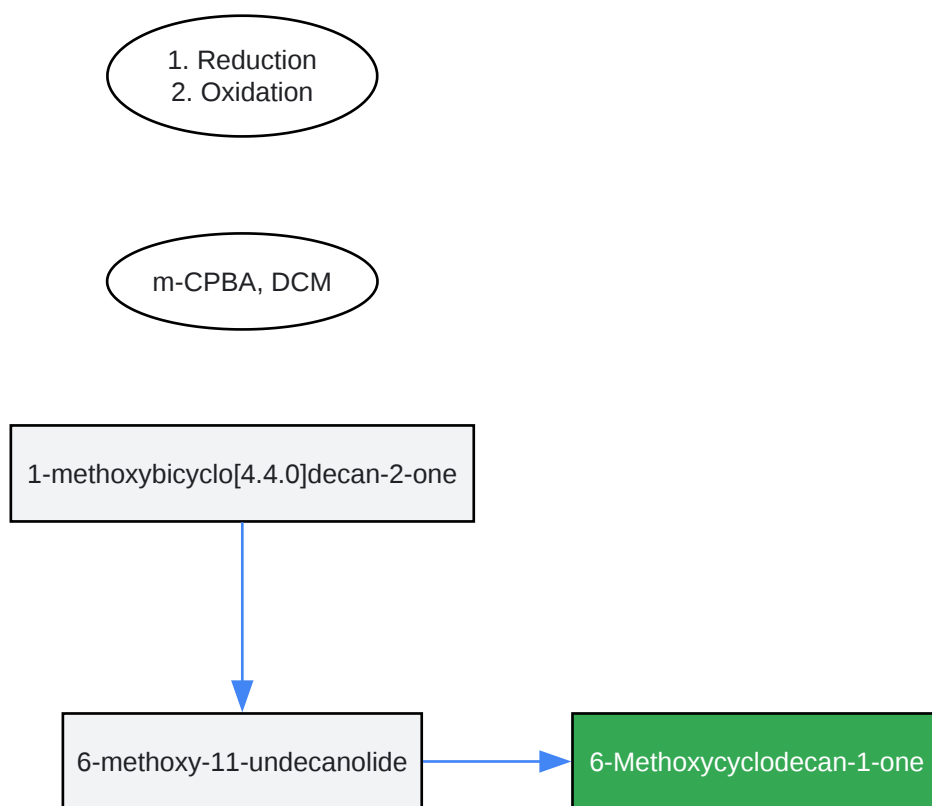
This precursor could potentially be synthesized from commercially available starting materials through a series of standard organic transformations, such as a Robinson annulation followed by methylation of the resulting enone.

Step 2: Baeyer-Villiger Oxidation to **6-Methoxycyclodecan-1-one**

- Reagents and Materials:
 - 1-methoxybicyclo[4.4.0]decan-2-one
 - meta-Chloroperoxybenzoic acid (m-CPBA)
 - Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate solution
 - Anhydrous magnesium sulfate
 - Silica gel for column chromatography
 - Hexane and ethyl acetate for elution
- Procedure:
 - Dissolve 1-methoxybicyclo[4.4.0]decan-2-one (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution to 0 °C in an ice bath.

- Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the cessation of gas evolution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 6-methoxy-11-undecanolide.
- The resulting lactone can be converted to **6-Methoxycyclodecan-1-one** through reduction and subsequent oxidation.

Synthetic Workflow Diagram



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Caption: Proposed synthetic workflow for **6-Methoxycyclodecan-1-one**.

Fragrance Properties

The fragrance profile of a macrocyclic ketone is influenced by its ring size, the presence and position of substituents, and stereochemistry. While specific sensory data for **6-Methoxycyclodecan-1-one** is unavailable, we can infer its potential odor characteristics by examining related compounds.

Macrocyclic ketones often exhibit a primary musk odor, which can be described as warm, slightly animalic, and sweet. The presence of a methoxy group could introduce additional facets to the fragrance profile. Depending on its position, a methoxy group can impart woody, creamy, or even slightly spicy nuances.

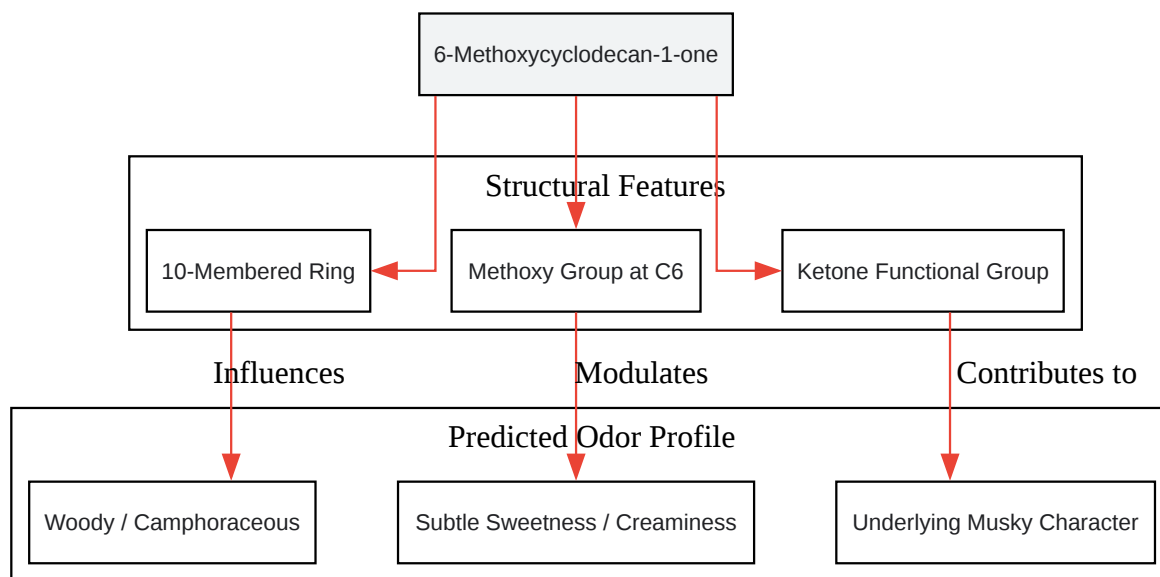
Comparative Fragrance Profiles of Macrocyclic Ketones

Compound Name	Structure	Ring Size	Reported Odor Profile
Cyclodecanone	C ₁₀ H ₁₈ O	10	Camphoraceous, minty, woody
Muscone	C ₁₆ H ₃₀ O	15	Strong, warm, animalic musk
Civetone	C ₁₇ H ₃₀ O	17	Fecal, animalic, musky
Exaltone® (Cyclopentadecanone)	C ₁₅ H ₂₈ O	15	Sweet, musky, powdery
Globanone®	C ₁₆ H ₂₈ O	16	Musky, clean, slightly fruity

Data compiled from various fragrance industry resources.

Based on these comparisons, **6-Methoxycyclodecan-1-one**, with its 10-membered ring, is likely to possess a foundational woody and camphoraceous character, typical of smaller macrocycles. The methoxy group at the 6-position could potentially add a layer of complexity, possibly introducing a subtle sweetness or a creamy, smooth undertone. The overall fragrance is anticipated to be less intensely "musky" in the traditional sense compared to larger ring structures like muscone or exaltone.

Logical Relationship of Structure and Fragrance



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Caption: Logical relationship between structure and predicted fragrance.

Conclusion

While the specific synthesis and fragrance properties of **6-Methoxycyclodecan-1-one** have not been documented in scientific literature, this guide provides a robust framework for its potential preparation and olfactory characterization based on well-established chemical principles and data from analogous compounds. The proposed Baeyer-Villiger oxidation of a bicyclic precursor represents a viable synthetic strategy. The predicted fragrance profile, characterized by woody, camphoraceous notes with potential sweet and creamy undertones, suggests that **6-Methoxycyclodecan-1-one** could be a valuable addition to the perfumer's palette, offering a unique scent profile within the broader class of macrocyclic ketones. Further empirical research is necessary to validate these hypotheses and fully elucidate the properties of this intriguing molecule.

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